![molecular formula C12H22 B13743840 7-Pentylbicyclo[4.1.0]heptane CAS No. 41977-45-1](/img/structure/B13743840.png)
7-Pentylbicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Pentylbicyclo[410]heptane is a bicyclic hydrocarbon with the molecular formula C12H22 It is characterized by a unique structure that includes a bicyclo[410]heptane core with a pentyl group attached at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Pentylbicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable cyclohexane derivative with a pentyl halide in the presence of a strong base, such as sodium hydride, to induce cyclization and form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Pentylbicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced hydrocarbons.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced hydrocarbons
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
7-Pentylbicyclo[4.1.0]heptane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of bicyclic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Pentylbicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.1.0]heptane: The parent compound without the pentyl group.
3-Methyl-7-pentylbicyclo[4.1.0]heptane: A derivative with a methyl group at the 3rd position.
7,7-Dichlorobicyclo[4.1.0]heptane: A derivative with two chlorine atoms at the 7th position.
Uniqueness
7-Pentylbicyclo[4.1.0]heptane is unique due to the presence of the pentyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This uniqueness makes it valuable for specific applications and studies.
Propiedades
Número CAS |
41977-45-1 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
7-pentylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H22/c1-2-3-4-7-10-11-8-5-6-9-12(10)11/h10-12H,2-9H2,1H3 |
Clave InChI |
IIBAAOAKRUBEIG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1C2C1CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


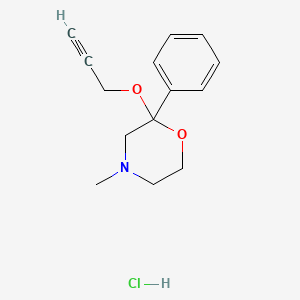
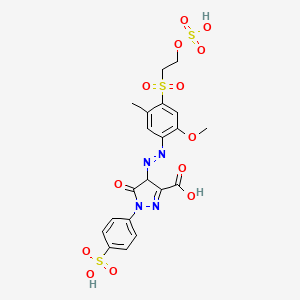
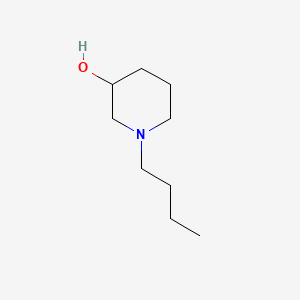
![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
![2-(2,4,6-Trifluorophenyl)benzo[d]oxazole](/img/structure/B13743778.png)
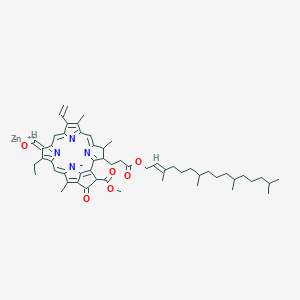

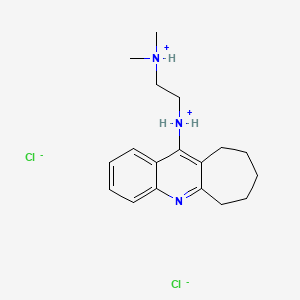
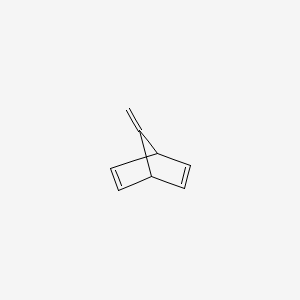

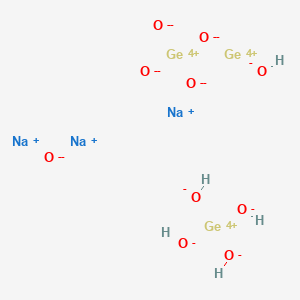
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
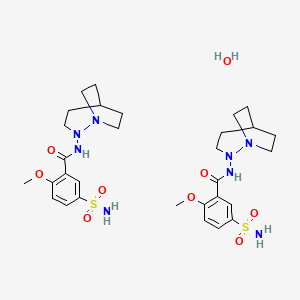
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)
